molecular formula C11H14O2 B1450137 {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol CAS No. 569361-03-1

{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol

Cat. No. B1450137
CAS RN: 569361-03-1
M. Wt: 178.23 g/mol
InChI Key: ZSYFXNDASQMBGQ-UHFFFAOYSA-N
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Description

The compound “{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol” is also known as [(2-Methyl-2-propen-1-yl)oxy]benzene . It has a molecular formula of C10H12O and a molecular mass of 148.20 .


Molecular Structure Analysis

The molecular structure of “{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol” can be represented by its molecular formula, C10H12O . More detailed structural information might be available in specialized databases or scientific literature.

Scientific Research Applications

Quantum Chemical Calculations

Eugenol has been the subject of quantum chemical calculations to determine its physico-chemical properties. These calculations are crucial for understanding the molecule’s reactivity, stability, and interactions with other molecules. Theoretical frameworks like Density Functional Theory (DFT) are used to perform geometric optimization and vibrational frequency determination, which are essential in predicting the molecule’s behavior in various conditions .

Neuroprotective Agent

Research has indicated that derivatives of Eugenol can act as neuroprotective agents. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl) Phenol has shown potential in ameliorating dopaminergic neurodegeneration by inhibiting the STAT3 pathway. This application is particularly relevant in the context of neurodegenerative diseases like Parkinson’s Disease .

Anti-inflammatory Properties

Eugenol and its derivatives have been studied for their anti-inflammatory properties. These compounds can inhibit key pathways involved in inflammation, making them potential candidates for treating various inflammatory diseases. The modulation of these pathways can help in reducing the symptoms and progression of chronic inflammatory conditions .

Antioxidant Applications

The antioxidant properties of Eugenol make it a valuable compound in scientific research aimed at combating oxidative stress. Oxidative stress is implicated in numerous diseases, and antioxidants like Eugenol can neutralize free radicals, thereby protecting cells from damage .

Material Science

In material science, Eugenol-based compounds are used to improve the thermal stability and flame resistance of materials such as plastics, adhesives, and coatings. These applications are crucial for enhancing the safety and durability of materials used in various industries .

Analytical Chemistry

Eugenol is used in analytical chemistry as a standard or reference compound due to its well-characterized properties. It serves as a benchmark for comparing the properties of other compounds and for calibrating instruments used in chemical analysis .

Mechanism of Action

The mechanism of action of “{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol” is not clear from the available information. More research would be needed to determine this .

Safety and Hazards

The safety and hazards associated with “{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol” are not clear from the available information. More research would be needed to determine this .

Future Directions

The future directions for research on “{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol” are not clear from the available information. More research would be needed to determine this .

properties

IUPAC Name

[4-(2-methylprop-2-enoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,12H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYFXNDASQMBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651090
Record name {4-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol

CAS RN

569361-03-1
Record name {4-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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